Methyl 2-Acetyl-3-(4-pyridyl)propanoate Methyl 2-Acetyl-3-(4-pyridyl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15886905
InChI: InChI=1S/C11H13NO3/c1-8(13)10(11(14)15-2)7-9-3-5-12-6-4-9/h3-6,10H,7H2,1-2H3
SMILES:
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol

Methyl 2-Acetyl-3-(4-pyridyl)propanoate

CAS No.:

Cat. No.: VC15886905

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-Acetyl-3-(4-pyridyl)propanoate -

Specification

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
IUPAC Name methyl 3-oxo-2-(pyridin-4-ylmethyl)butanoate
Standard InChI InChI=1S/C11H13NO3/c1-8(13)10(11(14)15-2)7-9-3-5-12-6-4-9/h3-6,10H,7H2,1-2H3
Standard InChI Key WGNURLWLPCTRGK-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(CC1=CC=NC=C1)C(=O)OC

Introduction

Synthetic Pathways and Optimization

Industrial Synthesis from Methyl-2-Acetyl-3-Pyridyl Propanoate

The primary route to methyl 2-acetyl-3-(4-pyridyl)propanoate involves a diazonium coupling reaction, as detailed in patent WO2006010079A2 :

Step 1: Diazonium Salt Preparation

  • Substrate: N-Methyl-2-(4-aminophenyl)ethanesulfonamide.

  • Reagents: Sodium nitrite (NaNO₂), hydrochloric acid (HCl).

  • Conditions: -5°C to 0°C in aqueous methanol.

  • Outcome: Generation of a diazonium salt intermediate.

Step 2: Coupling with Methyl-2-Acetyl-3-Pyridyl Propanoate

  • Substrate: Methyl-2-acetyl-3-pyridyl propanoate (16.5 kg).

  • Solvent: Methanol (35 L).

  • Base: Caustic potash (KOH, 11 kg in 35 L H₂O).

  • Conditions: -5°C to 0°C for 30–50 minutes, followed by 25–30°C for 1 hour.

  • Monitoring: Thin-layer chromatography (TLC) with methanol mobile phase.

Step 3: Isolation and Purification

  • Workup: Extraction with dichloromethane, washing with water, drying over Na₂SO₄.

  • Yield: 40–75% after crystallization from methanol .

Critical Process Parameters

  • Temperature Control: Sub-zero conditions prevent premature decomposition of the diazonium intermediate.

  • Solvent Selection: Methanol balances solubility of both polar (diazonium salt) and nonpolar (pyridyl propanoate) components.

  • Base Stoichiometry: Excess KOH ensures deprotonation of the pyridyl nitrogen, enhancing nucleophilic attack.

Physicochemical Properties and Stability

Thermal and Solubility Profiles

  • Melting Point: The final hydrochloride derivative (naratriptan intermediate) melts at 247–249°C .

  • Solubility:

    • High solubility: Methanol, dichloromethane.

    • Low solubility: Water (requires acidic/basic conditions for protonation/deprotonation).

Stability Considerations

  • pH Sensitivity: The ester group is prone to hydrolysis under strongly acidic or basic conditions.

  • Light Sensitivity: Aromatic pyridine moiety may undergo photodegradation; storage in amber containers is recommended.

Pharmaceutical Applications: Role in Naratriptan Synthesis

Methyl 2-acetyl-3-(4-pyridyl)propanoate is a key precursor in the synthesis of naratriptan hydrochloride, a 5-HT₁B/₁D receptor agonist. The transformation involves:

Step 1: Cyclization to Indole Moiety

  • Reagents: Methanolic HCl (15%), reflux for 12 hours.

  • Mechanism: Acid-catalyzed Fischer indole synthesis, forming the tricyclic core .

Step 2: Sulfonamide Functionalization

  • Reagents: Sodium carbonate (Na₂CO₃), hydrochloric acid.

  • Conditions: Reflux in aqueous solution, followed by pH adjustment to precipitate the hydrochloride salt.

Final Product: Naratriptan hydrochloride with >98% purity by HPLC .

Industrial Scale-Up and Process Challenges

Yield Optimization Strategies

  • Catalyst Screening: Transition metal catalysts (e.g., Pd/C) may enhance coupling efficiency.

  • Crystallization Techniques: Use of anti-solvents (e.g., hexane) improves crystal morphology and yield.

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey Functional GroupsApplication
Methyl 2-acetyl-3-(4-pyridyl)propanoateC₁₁H₁₃NO₃Acetyl, pyridyl, esterNaratriptan synthesis
Methyl 2-amino-3-(pyridin-4-yl)propanoateC₉H₁₂N₂O₂Amino, pyridyl, esterPeptide synthesis
2-Acetyl-3,4,5,6-tetrahydro pyridine HClC₆H₁₀NO·HClAcetyl, tetrahydropyridineFlavoring agent

Future Research Directions

  • Green Chemistry: Development of water-based coupling reactions to replace methanol.

  • Structural Modifications: Exploration of halogenated pyridyl derivatives for enhanced bioactivity.

  • Analytical Methods: Validation of HPLC-MS protocols for trace impurity profiling.

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